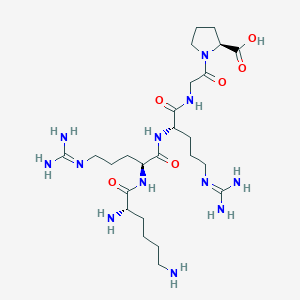![molecular formula C15H11ClFNO4 B12611606 Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- CAS No. 649773-99-9](/img/structure/B12611606.png)
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- is a complex organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-fluorophenoxy group and an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-chloro-3-fluorophenol with acetyl chloride to form 4-chloro-3-fluorophenyl acetate. This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the target compound. The reaction conditions often include the use of catalysts such as pyridine or triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted benzoic acids such as:
- 4-chlorobenzoic acid
- 3-fluorobenzoic acid
- 4-chloro-3-fluorobenzoic acid
Uniqueness
What sets benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
649773-99-9 |
|---|---|
Fórmula molecular |
C15H11ClFNO4 |
Peso molecular |
323.70 g/mol |
Nombre IUPAC |
3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11ClFNO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Clave InChI |
AZHHOGULHUCDBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)

![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)




![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
